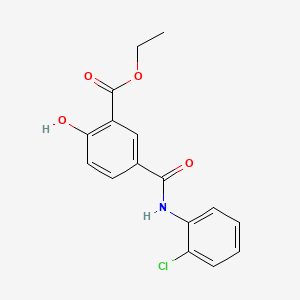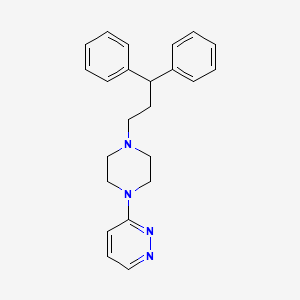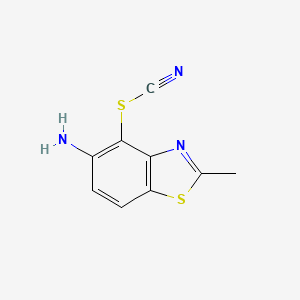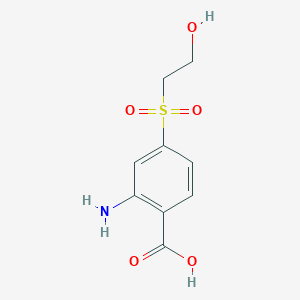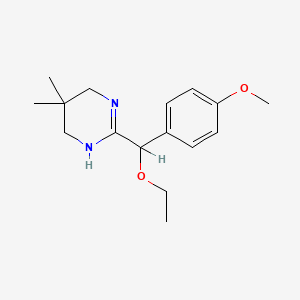![molecular formula C8H15N2O3PS3 B14675151 o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate CAS No. 38090-82-3](/img/structure/B14675151.png)
o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate: is an organophosphate compound primarily known for its use as an insecticide. It is a broad-spectrum insecticide that targets sucking and chewing insects. This compound has been used in various agricultural applications to protect crops from pests .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate involves the reaction of diethyl phosphorodithioate with a suitable thiadiazole derivative. The reaction typically occurs under controlled conditions, including specific temperatures and the presence of catalysts to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate is studied for its reactivity and potential as a precursor for synthesizing other organophosphate compounds .
Biology: In biological research, this compound is used to study its effects on various biological systems, particularly its role as an acetylcholinesterase inhibitor. This property makes it valuable for research into nerve agents and pesticides .
Medicine: While not commonly used in medicine, its mechanism of action as an acetylcholinesterase inhibitor provides insights into developing treatments for conditions related to acetylcholine regulation .
Industry: Industrially, the compound is used in agriculture to protect crops from pests. Its broad-spectrum activity makes it effective against a wide range of insects .
Mecanismo De Acción
The primary mechanism of action of o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate is through the inhibition of acetylcholinesterase (AchE). This enzyme is crucial for breaking down acetylcholine in the nervous system. By inhibiting AchE, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the insect .
Comparación Con Compuestos Similares
Methidathion: Another organophosphate insecticide with a similar mechanism of action.
Omeprazole: Although not an insecticide, it shares structural similarities in its thiadiazole ring.
Uniqueness: o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate is unique due to its specific combination of functional groups, which confer its broad-spectrum insecticidal activity and its ability to inhibit acetylcholinesterase effectively .
Propiedades
Número CAS |
38090-82-3 |
|---|---|
Fórmula molecular |
C8H15N2O3PS3 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
diethoxy-[(5-methoxy-1,3,4-thiadiazol-2-yl)methylsulfanyl]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H15N2O3PS3/c1-4-12-14(15,13-5-2)16-6-7-9-10-8(11-3)17-7/h4-6H2,1-3H3 |
Clave InChI |
OTKCZSVGOXDQII-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(OCC)SCC1=NN=C(S1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione](/img/structure/B14675068.png)
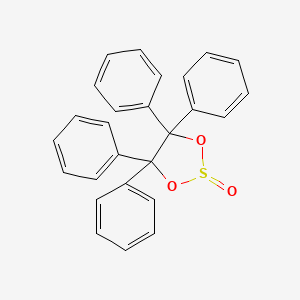

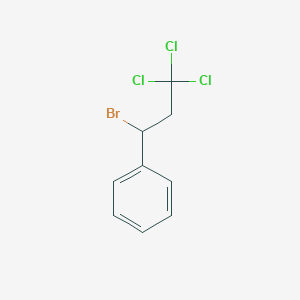
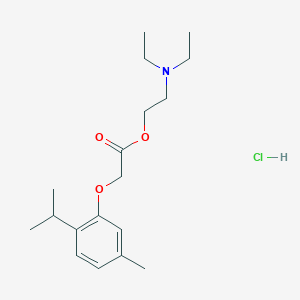

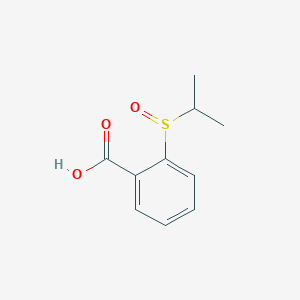
![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl-](/img/structure/B14675092.png)
